molecular formula C15H13F3N4O2 B2963180 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-6-(trifluoromethyl)nicotinamide CAS No. 1903432-84-7

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2963180
CAS No.: 1903432-84-7
M. Wt: 338.29
InChI Key: VZQPRSHTOQSURS-UHFFFAOYSA-N
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Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C15H13F3N4O2 and its molecular weight is 338.29. The purity is usually 95%.
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Scientific Research Applications

Cellular Energy Metabolism and Cytoprotection

Nicotinamide, an amide form of vitamin B3 (niacin), is crucial for cellular energy metabolism impacting physiology and pathology. It modulates pathways tied to cellular survival, death, and can influence diseases like diabetes and aging-related conditions. Nicotinamide acts as a cytoprotectant, blocking cellular inflammatory activation and apoptosis, involving pathways like sirtuins and Akt, offering potential therapeutic strategies across multiple diseases (Maiese et al., 2009).

Herbicidal Activity

Research into nicotinic acid derivatives has led to the discovery of compounds with significant herbicidal activity against various plant species, showcasing nicotinamide's role beyond human health into agricultural applications. The structure-activity relationship studies provide insights for developing new herbicides (Yu et al., 2021).

Neuroprotection and Mitochondrial Function

Nicorandil, related to nicotinamide, demonstrates protective effects against cellular damage in diabetes and neurological conditions by scavenging radicals and preserving mitochondrial function. This highlights nicotinamide's potential utility in managing diabetes and neurodegenerative diseases through mechanisms that include improving mitochondrial health and reducing oxidative stress (Kasono et al., 2004).

Inhibition of Oxidative Metabolism

Nicotinamide's addition to studies of oxidative metabolism has shown inhibitory effects on the metabolism of substrates by hepatic microsomal mixed-function oxidase. This property is essential for understanding nicotinamide's impact on drug metabolism and liver function, demonstrating its role in influencing oxidative processes within the body (Schenkman et al., 1967).

Antioxidant Properties

Nicotinamide exhibits potent antioxidant capabilities, protecting against oxidative damage in brain mitochondria, which is crucial for neurodegenerative disease research. It offers a protective effect against protein oxidation and lipid peroxidation, suggesting its role in mitigating oxidative stress-related cellular damage (Kamat & Devasagayam, 1999).

Kinase Inhibition and Stem Cell Differentiation

Nicotinamide functions as a kinase inhibitor, promoting cell survival and differentiation in human pluripotent stem cells. This action, through the inhibition of myosin light chain phosphorylation and actomyosin contraction, underscores its potential in regenerative medicine and stem cell therapy (Meng et al., 2018).

Properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)12-4-1-8(7-19-12)14(24)20-10-2-3-11-9(5-10)6-13(23)22-21-11/h1,4,6-7,10H,2-3,5H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQPRSHTOQSURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.